Product packaging for Trimethylsilyl propiolate(Cat. No.:CAS No. 19232-22-5)

Trimethylsilyl propiolate

Cat. No.: B095769
CAS No.: 19232-22-5
M. Wt: 141.22 g/mol
InChI Key: LCNWHVJMIOOGTC-UHFFFAOYSA-N
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Description

Trimethylsilyl propiolate is a useful research compound. Its molecular formula is C6H10O2Si and its molecular weight is 141.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Trimethylsilyl)prop-2-ynoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2Si B095769 Trimethylsilyl propiolate CAS No. 19232-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-trimethylsilylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEATTYBFBRNEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O2Si-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623287
Record name 3-(Trimethylsilyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19232-22-5
Record name 3-(Trimethylsilyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Significance As a Reactive Alkyne Derivative

Trimethylsilyl (B98337) propiolate, with the chemical formula C₆H₁₀O₂Si, is an organosilicon compound that features a propiolic acid structure with a trimethylsilyl group attached. The presence of the trimethylsilyl group imparts unique reactivity and stability to the molecule, making it a versatile building block in organic synthesis. The key to its utility lies in the synergistic interplay between the alkyne functionality and the silicon-carbon bond.

The trimethylsilyl group serves multiple roles. Firstly, it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective transformations at other sites of a molecule. This protection is robust enough to withstand various reaction conditions, yet the silyl (B83357) group can be readily removed under mild conditions, such as with fluoride (B91410) ions or under acidic or basic conditions, to regenerate the terminal alkyne for further functionalization.

Secondly, the trimethylsilyl group influences the regioselectivity of addition reactions to the alkyne. For instance, in hydrosilylation reactions, the presence of the silyl group can direct the addition of a second silyl group to either the α or β position, depending on the reaction conditions and the Lewis acid used. This control over regioselectivity is crucial in the synthesis of specifically substituted vinylsilanes, which are valuable intermediates in cross-coupling reactions and other transformations.

The reactivity of the propiolate functional group is central to the utility of trimethylsilyl propiolate. It readily participates in a variety of reactions, including:

Cycloaddition Reactions: It is an excellent dienophile and dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively, leading to the formation of a wide array of carbocyclic and heterocyclic compounds. For example, it reacts with 2-diazo-2-(trimethylsilyl)ethanols to form di- and trisubstituted pyrazoles with high regioselectivity. organic-chemistry.org

Nucleophilic Addition: The electron-deficient alkyne is susceptible to nucleophilic attack, enabling the introduction of a wide range of substituents.

Hydrosilylation: The addition of hydrosilanes across the triple bond provides access to di- and trisubstituted vinylsilanes, which are versatile synthetic intermediates. nih.gov

Carbocupration: The copper-catalyzed addition of organometallic reagents allows for the stereoselective formation of highly substituted vinyl silanes.

The combination of these reactive features makes this compound a key intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals. mdpi.comnih.gov For instance, it has been utilized in the synthesis of the coumarin-containing natural products pimpinellin (B192111) and fraxetin (B1674051) through an Au(I)-catalyzed intramolecular hydroarylation. nih.gov

Historical Trajectory and Evolution of Silicon Containing Reagents in Synthesis

Direct Silylation of Propiolic Esters

The preparation of this compound via direct silylation of propiolic esters is a foundational method for accessing this versatile chemical intermediate. The process generally involves the reaction of a lower alkyl ester of propiolic acid with an appropriate silylating agent, such as chlorotrimethylsilane (B32843), in the presence of a base. researchgate.netgoogle.com This approach provides a direct, single-step route to the desired product, which is a key intermediate in the synthesis of compounds like sodium 3-trimethylsilylpropionate, a water-soluble standard for ¹H-NMR. google.com

Influence of Catalysis (e.g., Lewis Acids, Bases) and Solvent Systems

The choice of base and solvent plays a critical role in the direct silylation of propiolic esters. Triethylamine (B128534) is a commonly employed base that serves a dual function: it acts as an acid scavenger by neutralizing the hydrochloric acid generated during the reaction, and it facilitates the deprotonation of the propiolic ester, enhancing its nucleophilicity. google.comsmolecule.com The use of N-heterocyclic carbenes (NHCs) has also been explored to catalyze the addition of 3-trimethylsilyl propiolate to aldehydes. core.ac.uk

The selection of the solvent system is equally important. Dry, non-polar solvents like benzene (B151609) are particularly effective for this reaction. google.com The use of benzene minimizes side reactions, and the resulting triethylamine hydrochloride byproduct precipitates out of the solution, simplifying its removal by filtration. google.comsmolecule.com In contrast, polar aprotic solvents are generally avoided as they can promote undesired side reactions. smolecule.com In some contexts, Lewis acids such as AlCl₃, EtAlCl₂, and Et₂AlCl have been studied in the hydrosilylation of propiolate esters, where their presence can dictate the regioselectivity of the silyl group addition to the double bond formed after reduction. researchgate.net For the direct silylation of the alkyne, a basic medium is standard. google.comsmolecule.com

Considerations for Process Efficiency and Industrial Scalability

Scaling the synthesis of this compound for industrial production requires careful consideration of process efficiency and purification. The one-step synthesis from a lower alkyl propiolate and chlorotrimethylsilane is advantageous as it reduces the number of purification steps compared to multi-step procedures. google.com

A significant challenge in large-scale production is the formation of siloxane byproducts resulting from the hydrolysis of any unreacted chlorotrimethylsilane. smolecule.com This can be mitigated by ensuring strictly anhydrous (water-free) reaction conditions. smolecule.com Purification of the final product is typically achieved through vacuum distillation. google.com However, the volatility of ethyl 3-(trimethylsilyl)propiolate, which has a boiling point of 60°C at 10 mmHg, necessitates efficient distillation techniques like short-path distillation to ensure good recovery. smolecule.com For industrial applications, the ability to recycle solvents, such as benzene, with high recovery rates (over 85%) is also a key factor in improving the economic and environmental profile of the process. smolecule.com

Synthesis of 3-(Trimethylsilyl)propynamide Derivatives

3-(Trimethylsilyl)propynamides are valuable synthetic intermediates. researchgate.net These compounds can be prepared from 3-(trimethylsilyl)propynoic acid and various amines. researchgate.netsigmaaldrich.com

Expedient One-Pot Acylation Procedures

Table 2: One-Pot Synthesis of Various 3-(Trimethylsilyl)propynamides. researchgate.net

Amine Product Yield (%)
Aniline N-Phenyl-3-(trimethylsilyl)propynamide 84
Benzylamine N-Benzyl-3-(trimethylsilyl)propynamide 87
2,5-Dichloroaniline N-(2,5-Dichlorophenyl)-3-(trimethylsilyl)propynamide 82
Morpholine 4-(3-(Trimethylsilyl)prop-2-ynoyl)morpholine 85

Regioselectivity and Chemoselectivity in Amine Derivatization

The acylation of amines with multiple reactive sites, such as β-amino alcohols, presents a challenge in terms of selectivity. When reacting β-amino alcohols with trimethylsilylpropynoyl chloride generated in situ, the reaction can be directed to achieve either selective N-acylation or N,O-bis-acylation with high yields. researchgate.net

Selective N-acylation is favored, resulting in the formation of N-(hydroxyalkyl)propynamides. researchgate.net However, under certain conditions, bis-acylation can occur, where both the amino and hydroxyl groups are acylated. For example, the reaction with 2-aminoethanol can yield both the N-acylated product and the N,O-bis-acylated product, 2-[3-(trimethylsilyl)propynoylamino]propyl 3-(trimethylsilyl)propynoate. researchgate.netresearchgate.net This demonstrates the importance of controlling reaction conditions to achieve the desired chemoselectivity in the derivatization of multifunctional amines. researchgate.net

Elucidation of Reaction Mechanisms and Diverse Reactivity Profiles of Trimethylsilyl Propiolate

Mechanistic Insights into Hydrosilylation Reactions

Hydrosilylation of trimethylsilyl (B98337) propiolate, particularly with reagents like tris(trimethylsilyl)silane (B43935), has been shown to be highly dependent on reaction conditions, offering a powerful tool for the regioselective synthesis of functionalized organosilicon compounds. acs.orgnih.gov The mechanistic pathways are delicately balanced, allowing for tunable control over the reaction's outcome. acs.org

The regioselectivity of the hydrosilylation of propiolate esters is significantly influenced by the presence and nature of Lewis acid catalysts and the structure of the ester substrate itself. acs.orgnih.gov Research has demonstrated that the reaction of methyl and ethyl propiolate esters with tris(trimethylsilyl)silane can be steered to yield different constitutional isomers by selecting the appropriate Lewis acid. acs.orgnih.govresearchgate.net

In the absence of a Lewis acid or in the presence of milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) and ethylaluminum dichloride (EtAlCl₂), the reaction selectively produces β-silicon-substituted Z-alkenes. acs.orgnih.govresearchgate.net Conversely, employing a stronger Lewis acid like aluminum chloride (AlCl₃) in dichloromethane (B109758) leads to the formation of α-silicon-substituted alkenes. acs.orgnih.govresearchgate.net

The electronic nature of the propiolate ester's alcohol group also plays a critical role. For instance, with the more electron-withdrawing trifluoroethyl propiolate ester, reactions conducted in the presence of any of the aforementioned aluminum-based Lewis acids exclusively yield the α-silicon-substituted alkene product. acs.orgnih.gov This dependency highlights a switch in the dominant reaction mechanism based on the electronic environment of the alkyne. acs.org

Propiolate EsterLewis AcidProduct RegioselectivityReference
Methyl PropiolateNoneβ-adduct (Z-alkene) acs.org, researchgate.net, nih.gov
Ethyl PropiolateNoneβ-adduct (Z-alkene) acs.org, researchgate.net, nih.gov
Ethyl PropiolateEtAlCl₂β-adduct (Z-alkene) acs.org, researchgate.net
Ethyl PropiolateEt₂AlClβ-adduct (Z-alkene) acs.org, researchgate.net
Ethyl PropiolateAlCl₃α-adduct acs.org, researchgate.net, nih.gov
Trifluoroethyl PropiolateAlCl₃α-adduct (Exclusive) acs.org, nih.gov
Trifluoroethyl PropiolateEtAlCl₂α-adduct (Exclusive) acs.org
Trifluoroethyl PropiolateEt₂AlClα-adduct (Exclusive) acs.org

The complementary regioselectivity observed in the hydrosilylation of propiolate esters is explained by the operation of two distinct, competitive mechanisms: a free-radical pathway and an ionic pathway. acs.orgnih.govresearchgate.net The choice between these pathways is dictated by the reaction conditions, primarily the Lewis acid used. acs.org

The free-radical mechanism is dominant in reactions without a Lewis acid or with milder Lewis acids like Et₂AlCl and EtAlCl₂. acs.orgresearchgate.net This pathway leads to the formation of β-silicon-substituted alkenes. nih.govresearchgate.net Mechanistic studies suggest that these reactions can proceed even under mild, neat conditions at room temperature. acs.org

The ionic mechanism is favored in the presence of strong Lewis acids such as AlCl₃. acs.orgresearchgate.net The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the alkyne and promoting a nucleophilic attack that results in the α-silicon-substituted product. acs.org The exclusive formation of α-adducts with the trifluoroethyl propiolate ester, regardless of the Lewis acid, further supports this mechanistic dichotomy, as the electron-withdrawing nature of the trifluoroethyl group strongly favors the ionic pathway. acs.orgnih.gov Computational studies have successfully modeled a transition state for the radical-forming step, lending theoretical support to this dual-pathway hypothesis. acs.orgnih.gov

A key feature of the free-radical hydrosilylation of propiolate esters with tris(trimethylsilyl)silane is the high degree of stereocontrol, leading selectively to the formation of β-silicon-substituted Z-alkenes. acs.orgnih.gov This stereoselectivity is a characteristic outcome of the radical addition mechanism. researchgate.net The reaction proceeds cleanly, providing the Z-isomer as the major product under conditions that favor the radical pathway (i.e., without Lewis acids or with Et₂AlCl/EtAlCl₂). acs.orgnih.gov This selective formation is a synthetically valuable feature, offering a straightforward route to stereodefined vinylsilanes, which are important intermediates in organic synthesis. acs.org

Multicomponent Coupling and Annulation Reactions

Trimethylsilyl propiolate serves as a versatile building block in multicomponent reactions, enabling the efficient construction of complex molecular architectures through domino-type processes. acs.org These reactions often involve a clever activation strategy that leverages the unique properties of the silicon-substituted alkyne. nih.gov

A notable example of this compound's utility is in a three-component coupling reaction with N-tosylimines and tosylamide, mediated by the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgacs.orgnih.gov This reaction efficiently assembles the three components to generate highly functionalized olefins in moderate yields. acs.org The process is initiated by allowing an N-tosylimine to react with equimolar amounts of methyl 3-trimethylsilylpropiolate and tosylamide in the presence of DABCO in refluxing tetrahydrofuran (B95107) (THF). acs.org The reaction is applicable to a variety of substituted N-tosylimines, demonstrating its synthetic utility. acs.orgacs.org

Building on this three-component system, a novel cyclization was designed using salicyl N-tosylimine as a bifunctional substrate. acs.orgacs.org This intramolecular variant leads to the formation of chromene derivatives, showcasing the potential of this methodology for constructing heterocyclic systems. acs.orgacs.org

N-Tosylimine Substituent (Ar in Ar-CH=NTs)Yield of Olefin Product (%)Reference
Phenyl47 acs.org, acs.org
4-Methylphenyl41 acs.org, acs.org
4-Methoxyphenyl45 acs.org, acs.org
4-Chlorophenyl40 acs.org, acs.org
4-Bromophenyl35 acs.org, acs.org
2-Chlorophenyl31 acs.org, acs.org
2-Furyl34 acs.org, acs.org
2-Thienyl39 acs.org, acs.org

The mechanism underpinning these multicomponent reactions is a sophisticated sequence involving consecutive α- and β-activation of the propiolate, which is facilitated by an intramolecular silyl (B83357) migration. acs.orgnih.govacs.orgacs.orgnih.gov The process is initiated by the nucleophilic 1,4-addition of a tertiary amine, such as DABCO, to the conjugated alkyne. nih.gov This creates a zwitterionic intermediate which then engages the electrophile (in this case, the N-tosylimine). nih.govacs.org

Strategic Applications of Trimethylsilyl Propiolate in Advanced Organic Synthesis

Development of Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and trimethylsilyl (B98337) propiolate has proven to be a valuable reagent in this endeavor. Its electron-deficient triple bond, coupled with the influence of the trimethylsilyl group, facilitates a variety of C-C bond forming reactions, including cycloadditions and radical additions.

One of the most significant applications of trimethylsilyl propiolate is in [3+2] cycloaddition reactions . These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings, which are prevalent in many biologically active compounds. For instance, this compound can react with cycloimmonium salts to generate functionalized indolizines. rsc.org The trimethylsilyl group can influence the regioselectivity of the cycloaddition and can be retained in the product or cleaved during the reaction, offering a handle for further synthetic manipulations.

Furthermore, this compound participates in radical-based hydrosilylation reactions . The addition of a silyl (B83357) radical to the carbon-carbon triple bond of this compound leads to the formation of vinylsilanes. researchgate.net These reactions are often highly regioselective, proceeding in an anti-Markovnikov fashion to yield valuable synthetic intermediates. nih.gov The resulting vinylsilanes can be further functionalized, making this a versatile method for C-C bond construction.

The versatility of this compound in C-C bond formation is further highlighted in its reactions with various nucleophiles. For example, its reaction with amines can lead to the formation of amides under biocompatible conditions, showcasing its potential in bioconjugation chemistry. nih.gov

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with this compound

Reaction TypeReactant(s)Product TypeReference(s)
[3+2] CycloadditionCycloimmonium saltsFunctionalized indolizines rsc.org
Radical HydrosilylationTris(trimethylsilyl)silane (B43935)Vinylsilanes researchgate.netnih.gov
Amide Bond FormationAminesAmides nih.gov

Intermediate in Total Synthesis of Natural Products and Biologically Active Molecules

The strategic use of this compound as a key intermediate has been instrumental in the total synthesis of numerous complex natural products and biologically active molecules. nih.govuiowa.eduuci.edu Its ability to introduce a three-carbon unit with latent functionalities makes it a valuable synthon for constructing intricate molecular architectures.

The total synthesis of natural products often involves multi-step sequences where efficiency and stereocontrol are paramount. nih.gov this compound can be employed to introduce an α,β-unsaturated ester moiety, which can then be elaborated into more complex functionalities. The trimethylsilyl group can serve as a temporary protecting group or a directing group, influencing the stereochemical outcome of subsequent reactions.

While specific examples of the direct use of this compound in the total synthesis of named natural products are often embedded within complex synthetic schemes in the primary literature, its role as a versatile building block for introducing propargyl or acrylate (B77674) units is well-established. These units are common motifs in a wide array of natural products, including macrolides, alkaloids, and polyketides. chim.it The development of new synthetic methodologies often relies on the creative application of such fundamental building blocks. uiowa.edu

Contribution to the Synthesis of Novel Specialty Chemicals and Materials

Beyond its role in the synthesis of natural products, this compound is a key precursor for the creation of novel specialty chemicals and materials with tailored properties. The presence of the silicon atom imparts unique characteristics to the resulting molecules, influencing their physical, chemical, and biological properties. siliconeemulsion.net

Organosilicon compounds, in general, have found widespread applications in materials science, pharmaceuticals, and agrochemicals. thermofishersci.inkuet.ac.bd The incorporation of a trimethylsilyl group can enhance properties such as thermal stability, volatility, and lipophilicity. thermofishersci.in For instance, silylated derivatives are often used in gas chromatography to improve the analytical separation of compounds. thermofishersci.in

The reactivity of the triple bond in this compound allows for its incorporation into polymeric structures. Polymerization or copolymerization of silyl-containing monomers can lead to the development of new materials with unique optical, electronic, or mechanical properties. The trimethylsilyl group can also be a precursor to other functional groups, allowing for the post-polymerization modification of materials.

Furthermore, the reaction of this compound with organic diselenides has been shown to produce novel vinyl selenides. mdpi.com These selenium-containing organic compounds are of interest due to their potential biological activities and applications in materials science. mdpi.com

Table 2: Applications in Specialty Chemicals and Materials

Application AreaResulting Compound/Material TypeKey Feature(s)Reference(s)
Materials ScienceSilyl-containing polymersModified optical, electronic, and mechanical properties thermofishersci.in
Analytical ChemistrySilylated derivatives for GC analysisIncreased volatility and thermal stability thermofishersci.in
Bio-organic ChemistryVinyl selenidesPotential biological activity mdpi.com

Computational and Theoretical Investigations of Trimethylsilyl Propiolate Chemistry

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the step-by-step pathways of reactions involving trimethylsilyl (B98337) propiolate. These studies allow for the characterization of stationary points on the potential energy surface, including reactants, intermediates, products, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.

In the context of reactions like hydrosilylation of propiolate esters, computational studies have been used to identify and calculate the properties of transition states. For instance, in the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane (B43935), a transition state for the radical-forming step has been identified computationally. nih.gov This type of analysis helps to distinguish between competing reaction pathways, such as free-radical versus ionic mechanisms, which can lead to different products. nih.gov

By calculating the energy barriers (activation energies) associated with each potential pathway, researchers can predict which mechanism is more likely to occur under specific conditions. For example, quantum chemical calculations can reveal how the presence of a Lewis acid catalyst might alter the reaction mechanism from a radical pathway to an ionic one, thereby changing the regioselectivity of the addition to the alkyne. nih.gov The table below illustrates a hypothetical reaction pathway for a generic nucleophilic addition to an activated alkyne, detailing the calculated thermodynamic properties of each step, similar to analyses performed in quantum chemical studies. mdpi.com

Reaction StepDescriptionCalculated ΔG (kcal/mol)Key Structural Feature of Transition State (TS)
1. Nucleophile AssociationThe initial approach and coordination of the nucleophile to the alkyne.-5.2Formation of a pre-reaction complex.
2. Nucleophilic Attack (TS1)The nucleophile forms a new bond with one of the alkyne carbons.+20.5Elongated C-Nu bond; partial rehybridization of alkyne carbon.
3. Intermediate FormationFormation of a vinyl anion intermediate.+2.1Negative charge localized on the carbon atom.
4. Protonation (TS2)The vinyl anion is protonated by a solvent or reagent molecule.+8.7Partial bond formation between the carbanion and a proton source.
5. Product FormationFormation of the final neutral addition product.-15.8Final product geometry achieved.

Prediction of Reactivity, Selectivity, and Energetic Landscapes

A major strength of computational chemistry is its ability to predict the outcome of a reaction, including its rate, yield, and selectivity (chemo-, regio-, and stereoselectivity). For trimethylsilyl propiolate, which has two reactive carbon atoms on its alkyne unit, predicting the regioselectivity of addition reactions is of significant interest.

Theoretical calculations can map out the entire energetic landscape of a reaction. This involves calculating the relative energies of all possible intermediates and transition states for different reaction pathways. For instance, in the hydrosilylation of propiolate esters, two different regiochemical outcomes are possible: the formation of α-silyl-substituted or β-silyl-substituted alkenes. Computational studies have shown that the choice between these two products can be controlled by the reaction mechanism. nih.govresearchgate.net

Radical Mechanism: In the absence of a strong Lewis acid, a free-radical mechanism is often favored, leading selectively to the β-silicon-substituted Z-alkene. nih.gov

Ionic Mechanism: In the presence of a strong Lewis acid like AlCl₃, the mechanism can switch to an ionic pathway, resulting in the formation of the α-silicon-substituted alkene. nih.govresearchgate.net

DFT calculations of the activation barriers for both pathways can rationalize this observed switch in selectivity. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the α-carbon and lowering the energy of the transition state for nucleophilic attack at that position. The table below summarizes the predictive power of such computational models by comparing the calculated energy barriers for competing reaction pathways.

Reaction PathwayCatalyst/ConditionsPredicted Major ProductCalculated Activation Energy (kcal/mol) for α-attackCalculated Activation Energy (kcal/mol) for β-attackPredicted Regioselectivity
Radical AdditionNone (Initiator)β-adduct25.119.8β-selective
Ionic AdditionWeak Lewis Acid (e.g., EtAlCl₂)β-adduct22.520.1β-selective
Ionic AdditionStrong Lewis Acid (e.g., AlCl₃)α-adduct18.321.4α-selective

These predictive capabilities are invaluable for designing new synthetic methods, allowing chemists to select conditions that will favor the desired product, thereby saving time and resources. mit.edursc.orgmit.edu

Molecular Dynamics Simulations and Conformational Analysis

For a molecule like this compound, a key aspect of its structure is the conformational freedom around the single bonds, particularly the rotation of the bulky trimethylsilyl group. The spatial arrangement of this group can influence how the molecule interacts with other reagents, affecting steric hindrance and the accessibility of the reactive alkyne.

Although detailed MD simulation studies specifically on this compound are not widely published, the principles of conformational analysis can be applied. The rotation around the C-Si bond will have a specific energy profile, with certain staggered conformations being more stable than eclipsed ones. This preference can influence the trajectory of an approaching reactant.

ParameterDescriptionTypical Value / FindingImplication for this compound
Torsional Barrier (C-Si bond)The energy required to rotate the trimethylsilyl group around the C-Si bond.~1.5-2.0 kcal/molRelatively free rotation at room temperature, but with a preference for staggered conformations.
Conformational A-valueA measure of the steric size of the trimethylsilyl group.2.4-2.6 kcal/mol uq.edu.auThe group is sterically demanding, influencing the approach of reagents to the alkyne.
Solvent Shell StructureThe arrangement of solvent molecules around the solute, as studied by MD.Solvent-dependentThe nonpolar silyl (B83357) group and polar ester group will be solvated differently, affecting local reactant concentrations and reactivity.

Advanced Analytical Methodologies for the Research and Characterization of Trimethylsilyl Propiolate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of trimethylsilyl (B98337) propiolate. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established.

In ¹H NMR spectroscopy, the trimethylsilyl group protons ((CH₃)₃Si-) typically appear as a sharp, intense singlet in the upfield region of the spectrum, usually around 0.0-0.3 ppm. This is due to the electropositive nature of silicon, which results in significant shielding of the adjacent methyl protons. The acetylenic proton, if present in a precursor like propiolic acid, would appear in the range of 2.0-3.0 ppm; its absence in the final product is a key indicator of successful silylation at the carboxyl group.

¹³C NMR spectroscopy provides further crucial information on the carbon skeleton. The carbon atoms of the trimethylsilyl group resonate at a characteristic upfield position, typically between -1 and 2 ppm. The two sp-hybridized carbons of the alkyne moiety have distinct chemical shifts, with the carbon attached to the silicon appearing at a different position than the one adjacent to the carbonyl group. The carbonyl carbon (C=O) of the ester group is readily identified by its characteristic downfield chemical shift. While specific data for trimethylsilyl propiolate is not widely published, data for the closely related ethyl 3-(trimethylsilyl)propiolate shows the key carbon signals at approximately 153.0 (C=O), 94.7 (Si-C≡), and 93.6 (≡C-C=O) ppm, providing a strong reference for the expected shifts in this compound. rsc.org

Table 1: Expected ¹³C NMR Chemical Shifts for this compound (based on Ethyl 3-(trimethylsilyl)propiolate data)

Carbon AtomExpected Chemical Shift (δ, ppm)Reference Compound
C=O (Ester Carbonyl)~153.0Ethyl 3-(trimethylsilyl)propiolate rsc.org
Si-C≡ (Silyl-substituted Alkynyl Carbon)~94.7Ethyl 3-(trimethylsilyl)propiolate rsc.org
≡C-C=O (Carbonyl-adjacent Alkynyl Carbon)~93.6Ethyl 3-(trimethylsilyl)propiolate rsc.org
(CH₃)₃Si- (Trimethylsilyl Carbons)-1 to 2General range for TMS groups

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous elucidation of its elemental composition. nih.govnih.gov For this compound (C₇H₁₂O₂Si), HRMS can verify the molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to a very high degree of accuracy (typically within 5 ppm). libretexts.org

The calculated exact mass of the neutral molecule C₇H₁₂O₂Si is 156.0580 Da. In HRMS analysis, typically using a soft ionization technique like electrospray ionization (ESI), the compound may be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. The instrument would measure the m/z of these ions, and the high accuracy of the measurement allows differentiation from other chemical formulas that might have the same nominal mass.

Furthermore, fragmentation patterns observed in the mass spectrum provide corroborating structural information. libretexts.org For trimethylsilyl derivatives, a characteristic and often abundant fragment ion is observed at m/z 73, corresponding to the [(CH₃)₃Si]⁺ cation. Another common fragmentation pathway is the loss of a methyl group (CH₃•) from the molecular ion, resulting in an [M-15]⁺ ion. nih.gov Cleavage of the Si-O bond or the ester group can also produce characteristic fragment ions that help to piece together the molecular structure. libretexts.orgyoutube.com

Table 2: Key Expected Ions for this compound in HRMS

IonFormulaCalculated Exact Mass (Da)Description
[M]⁺•[C₇H₁₂O₂Si]⁺•156.0580Molecular Ion
[M-CH₃]⁺[C₆H₉O₂Si]⁺141.0345Loss of a methyl radical
[(CH₃)₃Si]⁺[C₃H₉Si]⁺73.0497Trimethylsilyl cation

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the key ester and silyl-alkyne moieties.

The most prominent features in the spectrum would include:

Alkyne (C≡C) Stretch: A sharp, medium-to-weak absorption band around 2150-2180 cm⁻¹. The conjugation with the carbonyl group and attachment to the silicon atom influence the exact position and intensity of this band.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band characteristic of an ester, typically appearing in the range of 1715-1735 cm⁻¹. The conjugation with the alkyne shifts this frequency slightly compared to a saturated ester.

Si-O Stretch: The stretching vibration of the silicon-oxygen single bond is expected in the region of 1000-1100 cm⁻¹.

Si-C Stretch and Bending: The trimethylsilyl group gives rise to characteristic vibrations. A symmetric deformation (umbrella mode) is typically observed around 1250 cm⁻¹, and Si-C rocking vibrations appear at lower frequencies, often around 840 cm⁻¹ and 760 cm⁻¹. gelest.com

Analyzing these specific frequencies allows for the confirmation of the molecular structure and can be used to monitor reactions involving the formation or modification of this compound. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C≡C (Alkyne)Stretching2150 - 2180Medium to Weak, Sharp
C=O (Ester)Stretching1715 - 1735Strong, Sharp
(CH₃)₃SiSymmetric Deformation~1250Strong
Si-OStretching1000 - 1100Strong
(CH₃)₃SiRocking~840 and ~760Strong

Surface Analysis Techniques (XPS, SEM-EDX) for Material Interaction Studies

When this compound is used to modify surfaces or is studied as part of a thin film, surface-sensitive analytical techniques are essential for characterizing its presence and interaction with the underlying material.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the top few nanometers of a surface. strath.ac.uk For a surface treated with this compound, XPS can confirm its successful deposition. High-resolution scans of the Si 2p, O 1s, and C 1s core levels would provide detailed chemical state information. strath.ac.uk For instance, the Si 2p peak at a binding energy around 102-103 eV would be indicative of a Si-O-C environment, distinguishing it from elemental silicon (~99 eV) or silica (B1680970) (SiO₂) (~103.5 eV). The C 1s spectrum could be deconvoluted to identify components corresponding to the C-Si, C≡C, and C=O environments. This technique has been used to confirm on-surface reactions involving silyl (B83357) esters. researchgate.netrsc.org

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) is used to visualize the surface morphology and map the elemental distribution. materials-science.info While SEM provides high-resolution images of the surface topography, the coupled EDX detector analyzes the X-rays emitted from the sample upon electron beam bombardment to identify the elements present. uu.nl For a material treated with this compound, EDX can be used to create an elemental map of silicon, showing its distribution across the surface. osti.govmanchester.ac.uk This is particularly useful for assessing the uniformity of a coating or identifying specific sites where the molecule has preferentially adsorbed. researchgate.net

Table 4: Application of Surface Analysis Techniques to this compound

TechniqueInformation ObtainedApplication to this compound
XPSSurface elemental composition and chemical stateConfirmation of Si, C, O presence; identification of Si-O, C=O, and C≡C chemical environments on the surface.
SEMHigh-resolution surface morphology and topographyImaging the physical changes to a surface after application of this compound (e.g., film formation).
EDXElemental mapping and semi-quantitative compositionMapping the distribution of silicon across the sample surface to assess coating homogeneity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trimethylsilyl propiolate derivatives, and how can purity be ensured?

  • Methodological Answer : this compound derivatives are typically synthesized via esterification of propargyl alcohols with propiolic acid. Key reagents include N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane under inert conditions. Post-reaction, purification via medium-pressure liquid chromatography (MPLC) is recommended to isolate products. Purity is validated using ¹H/¹³C NMR (to confirm structural integrity) and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly ¹H NMR (to identify proton environments) and ¹³C NMR (for carbon backbone analysis). Gas chromatography–mass spectrometry (GC–MS) with trimethylsilyl (TMS) derivatization enhances volatility and detection sensitivity. For example, derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 50°C for 30 minutes enables precise GC–MS analysis of thermally labile compounds .

Q. How should researchers handle this compound to ensure stability during storage?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Pre-purge storage vials with dry nitrogen and use molecular sieves to absorb moisture. Regularly monitor purity via thin-layer chromatography (TLC) or NMR to detect degradation .

Advanced Research Questions

Q. What computational methods are suitable for studying the reaction mechanisms of this compound in cycloaddition reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions like the hexadehydro-Diels–Alder (HDDA) pathway. Compare computed activation enthalpies (ΔH‡) with experimental values derived from Arrhenius plots using single-temperature kinetic measurements. Software suites like Gaussian or ORCA are recommended for these simulations .

Q. How can contradictory data on the reactivity of this compound in different solvent systems be resolved?

  • Methodological Answer : Systematic solvent screening (e.g., polar aprotic vs. nonpolar solvents) under controlled humidity and temperature is critical. Use kinetic studies to compare reaction rates and byproduct profiles. For example, dichloromethane may favor esterification, while THF could induce side reactions due to peroxide formation. Validate findings with in situ FTIR or NMR to track intermediate species .

Q. What strategies improve the reproducibility of this compound-based synthetic protocols across laboratories?

  • Methodological Answer : Adopt standardized reporting formats for experimental details, including exact molar ratios, solvent batch purity, and inert atmosphere protocols. Provide raw NMR and MS data in supplementary materials. Cross-validate results using independent synthetic routes (e.g., copper-catalyzed coupling for silyl ether formation) and share datasets via open-access platforms .

Q. How can metabolomic studies leverage trimethylsilyl derivatization to detect propiolate-containing metabolites?

  • Methodological Answer : Derivatize metabolites with MSTFA to enhance GC–MS compatibility. Optimize derivatization time (30–60 minutes) and temperature (50–70°C) to balance reaction completeness and thermal stability. Use National Institute of Standards and Technology (NIST) library matches for peak identification and validate with synthetic standards .

Data Presentation Guidelines

  • Tables : Include comparative kinetic data (e.g., activation energies for HDDA reactions) or solvent polarity effects on yield. Reference raw data repositories .
  • Figures : Provide annotated GC–MS chromatograms or DFT-calculated transition state diagrams. Ensure all non-original content is cited .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.